4,6-Dichloro-2,5-diethylpyrimidine
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Overview
Description
4,6-Dichloro-2,5-diethylpyrimidine is a heterocyclic organic compound with the molecular formula C8H10Cl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and two ethyl groups at positions 2 and 5. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
4,6-Dichloro-2,5-diethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyrimidine-based pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . For example, they can function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2,5-diethylpyrimidine typically involves the chlorination of 2,5-diethylpyrimidine. One common method includes the reaction of 2,5-diethylpyrimidine with thionyl chloride (SOCl2) in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2,5-diethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions.
Bases (e.g., Sodium Ethoxide): Used in substitution reactions.
Major Products Formed
Substituted Pyrimidines: Formed by substitution reactions.
Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.
Comparison with Similar Compounds
4,6-Dichloro-2,5-diethylpyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dichloro-2,5-dimethylpyrimidine: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms instead of two.
4-Amino-2,6-dichloropyrimidine: Contains an amino group at position 4 instead of an ethyl group
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
4,6-dichloro-2,5-diethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5-7(9)11-6(4-2)12-8(5)10/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYKKFVBOLHIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)CC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342422-66-5 |
Source
|
Record name | 4,6-dichloro-2,5-diethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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